molecular formula C27H40N2O2 B13972948 (Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine CAS No. 50419-28-8

(Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine

Cat. No.: B13972948
CAS No.: 50419-28-8
M. Wt: 424.6 g/mol
InChI Key: DVJCPEWCHQLAEH-RYPJRAMFSA-N
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Description

(Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine is a useful research compound. Its molecular formula is C27H40N2O2 and its molecular weight is 424.6 g/mol. The purity is usually 95%.
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Biological Activity

(Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine core and a long aliphatic chain. Its molecular formula is C₁₈H₂₉N and it possesses a unique arrangement of double bonds that may influence its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

  • Gastric Antisecretory Activity : Animal studies have shown that this compound acts as a well-tolerated gastric antisecretory agent. It effectively prevents hypersecretion induced by pylorus ligature in rats and guinea pigs without exhibiting anticholinergic activity .
  • Ulcer Treatment : The compound has demonstrated significant efficacy in treating various experimental ulcers. Its mechanism appears to involve modulation of gastric secretions and protection of the gastric mucosa .

The precise mechanisms by which this compound exerts its effects are still under investigation. However, its ability to inhibit gastric acid secretion suggests that it may interact with specific receptors or pathways involved in gastric physiology.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Animal Model Studies : In controlled experiments involving rats and guinea pigs, the compound was administered to assess its impact on gastric secretions. Results indicated a significant reduction in acid output without the development of tolerance over repeated doses .
  • Efficacy Against Ulcers : Further investigations highlighted the compound's potential in ulcer healing models. It was found to promote healing in induced ulcers by enhancing mucosal defense mechanisms .

Comparative Analysis of Biological Activity

The following table summarizes the key findings related to the biological activity of this compound compared to other known compounds:

Compound NameMechanism of ActionEfficacy in Ulcer TreatmentAntisecretory Activity
This compoundGastric secretion modulationHighYes
OmeprazoleProton pump inhibitorModerateYes
RanitidineH2 receptor antagonistHighYes

Properties

CAS No.

50419-28-8

Molecular Formula

C27H40N2O2

Molecular Weight

424.6 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine

InChI

InChI=1S/C27H40N2O2/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3/b23-9-,24-13-

InChI Key

DVJCPEWCHQLAEH-RYPJRAMFSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C

Origin of Product

United States

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